3-Isopropyl-4-methoxy-benzoic acid methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxy-3-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-7-9(12(13)15-4)5-6-11(10)14-3/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLNWNROAKMREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Reaction Methodologies of 3 Isopropyl 4 Methoxy Benzoic Acid Methyl Ester
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 3-Isopropyl-4-methoxy-benzoic acid methyl ester, several logical disconnections can be proposed.
The most apparent disconnection is the ester linkage, which simplifies the target molecule to 3-isopropyl-4-methoxy-benzoic acid and methanol (B129727). This is a common and reliable transformation.
Further disconnection of the substituted benzoic acid reveals two primary retrosynthetic pathways based on the disconnection of the isopropyl and methoxy (B1213986) groups from the aromatic ring:
Pathway A: Friedel-Crafts Approach. This pathway involves disconnecting the isopropyl group, leading back to 4-methoxybenzoic acid or its methyl ester as a key intermediate. The introduction of the isopropyl group can be envisioned via a Friedel-Crafts alkylation or acylation reaction.
Pathway B: Ortho-functionalization Approach. This pathway considers the disconnection of the methoxy group, which is less common, or the functionalization of a pre-existing anisole (B1667542) derivative. A more plausible approach within this pathway is the ortho-functionalization of a 4-methoxy-substituted precursor.
A third strategic disconnection could involve building the aromatic ring itself, but for a molecule of this complexity, functionalization of a pre-existing aromatic ring is generally more efficient.
Classical Synthetic Pathways to Benzoic Acid Methyl Esters
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. Several classical methods are well-established for this transformation.
Fischer-Speier Esterification: This is the most common method, involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.
Reaction with Diazomethane (B1218177): While highly efficient and proceeding under mild conditions, the use of diazomethane is often avoided due to its toxicity and explosive nature. It readily converts carboxylic acids to their methyl esters.
Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the methyl ester.
A plausible classical multi-step synthesis for this compound, based on the Friedel-Crafts approach from the retrosynthetic analysis, is outlined below:
Friedel-Crafts Acylation of Anisole: Anisole (methoxybenzene) can be acylated with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the acyl group primarily at the para position due to the ortho, para-directing nature of the methoxy group.
Reduction of the Ketone: The resulting ketone can be reduced to the corresponding isopropyl group. A Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) would be effective. This yields 4-isopropylanisole.
Formylation/Carboxylation: Introduction of the carboxyl group at the position ortho to the isopropyl group and meta to the methoxy group is challenging. A more regioselective approach would be to start with a precursor that already contains the carboxyl or a precursor to it. A more viable classical route would start from 4-methoxybenzoic acid.
Friedel-Crafts Alkylation of 4-Methoxybenzoic Acid: Direct Friedel-Crafts alkylation of 4-methoxybenzoic acid with an isopropylating agent (e.g., 2-chloropropane) in the presence of a Lewis acid could potentially install the isopropyl group. The regioselectivity would be directed by the methoxy and carboxyl groups.
Esterification: The resulting 3-isopropyl-4-methoxy-benzoic acid would then be esterified using one of the classical methods described above.
Novel Synthetic Routes for this compound
Modern synthetic chemistry offers several advanced methodologies that could be applied to the synthesis of this compound, potentially offering advantages in terms of efficiency, selectivity, and environmental impact.
One-Pot Synthesis Approaches
A one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly improve efficiency. A hypothetical one-pot synthesis could involve the ortho-lithiation of 4-methoxybenzoic acid, followed by quenching with an isopropylating agent, and subsequent in-situ esterification. Directed ortho-metalation (DoM) has been shown to be effective for the regioselective functionalization of methoxybenzoic acids organic-chemistry.orgnih.govacs.org. For instance, the use of a strong base like s-BuLi/TMEDA can direct lithiation to the position ortho to the carboxylate group organic-chemistry.orgnih.govacs.org.
Chemo- and Regioselective Synthesis Strategies
The key challenge in synthesizing this compound is achieving the desired regiochemistry. The methoxy group is a strong ortho, para-director, while the carboxyl group is a meta-director.
Directed Ortho-Metalation (DoM): As mentioned, DoM is a powerful tool for regioselective functionalization. Starting with 4-methoxybenzoic acid, the carboxylate group can direct lithiation to the 3-position. Subsequent reaction with an isopropyl electrophile would yield the desired substitution pattern organic-chemistry.orgnih.govacs.org.
C-H Activation: Modern catalytic methods involving transition-metal-catalyzed C-H activation could provide a direct route to introduce the isopropyl group. A directing group on the ring would guide the catalyst to the desired C-H bond for functionalization. While the carboxylate group can act as a directing group, achieving the desired regioselectivity in the presence of a methoxy group would be a key challenge to investigate nih.gov.
Catalytic Approaches in the Synthesis of the Compound
Catalysis plays a crucial role in many of the proposed synthetic steps for this compound.
Catalysis in Friedel-Crafts Reactions: The Friedel-Crafts acylation and alkylation reactions are traditionally catalyzed by strong Lewis acids.
| Catalyst | Reaction Step | Advantages | Disadvantages |
| AlCl₃ | Alkylation/Acylation | High reactivity | Often required in stoichiometric amounts, moisture sensitive |
| FeCl₃ | Alkylation/Acylation | Less expensive than AlCl₃ | Generally less reactive |
| Zeolites | Alkylation | Reusable, environmentally friendly | Can be less active for deactivated substrates |
Catalysis in Esterification: The final esterification step can be catalyzed by a variety of acids.
| Catalyst | Type | Advantages | Disadvantages |
| H₂SO₄ | Homogeneous | Inexpensive, effective | Difficult to remove, can cause side reactions |
| Solid Acid Catalysts (e.g., Zr/Ti oxides, Montmorillonite (B579905) K10) | Heterogeneous | Easily separable, reusable, often milder conditions | May have lower activity than homogeneous catalysts |
| N-bromosuccinimide (NBS) | Homogeneous | Mild conditions, effective for a range of substrates | Requires stoichiometric amounts |
Recent research has focused on the development of solid acid catalysts for esterification to create more environmentally friendly processes. For example, zirconium-titanium solid acids have been shown to be effective for the esterification of various benzoic acids with methanol mdpi.com. Similarly, modified montmorillonite K10 clay has been used as a solid acid catalyst for the solvent-free esterification of substituted benzoic acids epa.gov. These heterogeneous catalysts can be easily recovered and reused, reducing waste and simplifying product purification.
Transition Metal Catalysis
Transition metal catalysis offers a powerful toolkit for the selective C-H functionalization of aromatic compounds, providing an alternative to traditional Friedel-Crafts alkylation. For the synthesis of this compound, transition metal catalysts could be employed for the direct ortho-isopropylation of a 4-methoxybenzoic acid derivative.
Rhodium and Iridium-based catalysts are particularly noteworthy for their ability to catalyze the C-H activation of arenes. For instance, Rh(III)-catalyzed oxidative alkylation has been shown to be effective for the ortho-alkylation of unactivated arenes with allylic alcohols. rsc.org Similarly, Rhodium-catalyzed oxidative alkenylation of anisole has demonstrated control over regioselectivity, which could be adapted for isopropylation. nih.govnih.gov Another promising avenue is the use of Iridium-catalyzed C-H borylation, followed by a cross-coupling reaction to introduce the isopropyl group. This method offers excellent regioselectivity, often favoring the sterically less hindered position, but can be directed to the ortho position with appropriate ligands. mdpi.combeilstein-journals.orgillinois.edursc.org
A potential transition metal-catalyzed approach to an intermediate for our target compound is outlined below:
| Reaction Step | Catalyst | Reagents | Conditions | Yield | Reference (Analogous Reaction) |
|---|---|---|---|---|---|
| Ortho-alkenylation of Anisole | [Rh(I)] complex | Propylene, Cu(OPiv)₂ | 150 °C | Variable | nih.gov |
| Ortho-borylation of Anisole | [Ir(OMe)(cod)]₂/ligand | B₂pin₂ | 80-100 °C | High | mdpi.com |
Organocatalysis and Biocatalysis
Organocatalysis in the context of synthesizing this compound would most likely be applied in the esterification step. While traditional Fischer esterification relies on strong mineral acids, organocatalysts provide a milder and often more selective alternative. rsc.org For instance, sulfur(IV)-based organocatalysts have been developed for the direct esterification of carboxylic acids and alcohols. rsc.org 4-dimethylaminopyridine (B28879) (DMAP) is another well-known organocatalyst that accelerates esterification reactions. researchgate.net
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. For the esterification of 3-isopropyl-4-methoxybenzoic acid, lipases are the most relevant class of enzymes. nih.govnih.gov Lipases can catalyze esterification in non-aqueous media to avoid hydrolysis of the product. The enzyme's active site can impart high regioselectivity and enantioselectivity, although for this specific achiral molecule, the latter is not a factor.
Interestingly, the field of biocatalysis is also beginning to address C-C bond formation on aromatic rings. Biocatalytic Friedel-Crafts reactions have been reported, utilizing enzymes to perform alkylations on phenolic compounds with a regioselectivity distinct from classical chemical methods. nih.govresearchgate.netnih.govresearchgate.netmicrobialchemist.com While not yet demonstrated for the specific isopropylation of a 4-methoxybenzoic acid derivative, this emerging area holds promise for future sustainable syntheses.
| Catalytic Method | Catalyst | Reaction | Key Advantages | Reference (Analogous Reaction) |
|---|---|---|---|---|
| Organocatalysis | Sulfur(IV)-based catalyst | Esterification | Mild, redox-neutral conditions | rsc.org |
| Biocatalysis | Lipase (e.g., Novozym 435) | Esterification | High selectivity, mild conditions | nih.gov |
| Biocatalysis | CylK enzyme | Friedel-Crafts Alkylation | High regioselectivity | researchgate.netnih.gov |
Heterogeneous vs. Homogeneous Catalysis
The choice between heterogeneous and homogeneous catalysis is a critical consideration in the synthesis of this compound, impacting both reaction efficiency and environmental footprint.
Homogeneous catalysts are in the same phase as the reactants, which generally leads to high activity and selectivity due to well-defined active sites and the absence of mass transfer limitations. ethz.chresearchgate.netresearchgate.netmdpi.com For the Friedel-Crafts isopropylation step, traditional Lewis acids like AlCl₃ are homogeneous catalysts. Similarly, many transition metal C-H activation catalysts are soluble complexes. The main drawback of homogeneous catalysts is the often difficult and energy-intensive separation from the product mixture, which can lead to catalyst loss and product contamination.
Heterogeneous catalysts , being in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. ethz.chresearchgate.netresearchgate.netmdpi.com For the Friedel-Crafts alkylation, solid acid catalysts such as zeolites, clays (B1170129) (e.g., montmorillonite), and supported niobium phosphates can be used. scielo.br These materials can be filtered off after the reaction and often reused multiple times. In esterification, solid acid catalysts like phosphoric acid-modified montmorillonite K10 have been shown to be effective. ijstr.orgepa.gov The potential downsides of heterogeneous catalysts can include lower activity compared to their homogeneous counterparts due to mass transfer limitations and a less uniform distribution of active sites.
| Catalysis Type | Advantages | Disadvantages | Example Application in Synthesis |
|---|---|---|---|
| Homogeneous | High activity and selectivity, well-defined active sites, mild reaction conditions often possible. | Difficult to separate from product, potential for catalyst contamination of product, often not recyclable. | AlCl₃ in Friedel-Crafts alkylation; Rh(I) complex in C-H activation. |
| Heterogeneous | Easy separation from reaction mixture, catalyst is often reusable and recyclable, suitable for continuous flow processes. | Can have lower activity and selectivity, potential for mass transfer limitations, active sites may be less defined. | Zeolites or modified clays in Friedel-Crafts alkylation; Solid acid resins in esterification. |
Green Chemistry Principles in Synthetic Method Development
The development of synthetic methodologies for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.
Solvent-Free Reactions
One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free, or neat, reactions offer significant environmental benefits by reducing waste, simplifying purification, and lowering energy consumption.
For the synthesis of our target molecule, both the Friedel-Crafts alkylation and the esterification step can potentially be performed under solvent-free conditions. The Friedel-Crafts alkylation of arenes has been demonstrated using solid acid catalysts without any solvent. chemijournal.com Similarly, the esterification of substituted benzoic acids with alcohols using solid acid catalysts like modified montmorillonite K10 has been successfully carried out under solvent-free conditions. ijstr.orgepa.gov Microwave irradiation can also be employed in conjunction with solvent-free conditions to accelerate reaction rates, as has been shown for the esterification of benzoic acids using ionic liquids as catalysts. researchgate.net
Atom Economy and E-Factor Analysis
Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.com It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Reactions with high atom economy, such as addition reactions, are preferred in green chemistry as they generate less waste.
The E-Factor (Environmental Factor) provides a more comprehensive measure of the waste generated in a process, defined as:
E-Factor = Total Mass of Waste / Mass of Product
A lower E-factor indicates a more environmentally friendly process. chembam.com
For a hypothetical two-step synthesis of this compound starting from 4-methoxybenzoic acid, we can analyze the atom economy of each step:
Friedel-Crafts Isopropylation: 4-methoxybenzoic acid + propene → 3-isopropyl-4-methoxybenzoic acid. This is an addition reaction with a theoretical atom economy of 100%.
Esterification: 3-isopropyl-4-methoxybenzoic acid + methanol → this compound + water. This is a condensation reaction where water is a byproduct, leading to a lower atom economy.
Sustainable Reagent Utilization
The selection of reagents is another crucial aspect of green chemistry. This involves choosing reagents that are less toxic, derived from renewable resources, and minimize waste.
In the context of the Friedel-Crafts isopropylation, traditional methods often use isopropyl halides, which generate halide waste. A greener alternative is to use propene or isopropanol (B130326) as the alkylating agent, with water being the only byproduct in the latter case. rsc.orgnih.gov
For the esterification step, moving away from stoichiometric amounts of strong mineral acids like sulfuric acid towards catalytic amounts of recyclable solid acids or enzymes represents a significant improvement in sustainability. The use of methanesulfonic anhydride, which can be derived from biomass, as a promoter for Friedel-Crafts acylations is another example of employing more sustainable reagents. researchgate.netmicrobialchemist.comresearchgate.net
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Solvent-Free Reactions | Performing Friedel-Crafts alkylation and esterification steps without organic solvents, potentially using microwave assistance. |
| Atom Economy | Favoring addition reactions like Friedel-Crafts alkylation with propene (100% atom economy) over substitution reactions. |
| E-Factor | Minimizing waste by using catalytic instead of stoichiometric reagents and recycling solvents and catalysts to lower the E-factor. |
| Sustainable Reagents | Using propene or isopropanol instead of isopropyl halides for alkylation; employing recyclable solid acid catalysts or enzymes. |
Mechanistic Investigations of Formation Reactions
The formation of this compound, likely through the esterification of 3-isopropyl-4-methoxy-benzoic acid with methanol, is subject to mechanistic scrutiny through kinetic studies and transition state analysis.
Kinetic studies are crucial for understanding the rate at which a reaction proceeds and the factors that influence it. For the esterification of 3-isopropyl-4-methoxy-benzoic acid, the reaction rate would likely be determined by monitoring the concentration of the reactants or products over time under controlled conditions (e.g., temperature, catalyst concentration).
The esterification of benzoic acids is typically a second-order reaction, being first order with respect to both the carboxylic acid and the alcohol when uncatalyzed, and can be influenced by the presence of an acid catalyst. The rate law for the acid-catalyzed esterification can be expressed as:
Rate = k[3-isopropyl-4-methoxy-benzoic acid][methanol][H⁺]
The presence of the isopropyl group at the 3-position introduces steric hindrance around the carboxylic acid group. This bulkiness can be expected to decrease the reaction rate compared to less substituted benzoic acids. acs.orggoogle.comgoogle.com Studies on the esterification of other substituted benzoic acids have shown that ortho-substituents, and to a lesser extent meta-substituents, can significantly retard the rate of esterification due to steric effects. acs.org
Table 1: Hypothetical Rate Constants for the Esterification of Substituted Benzoic Acids with Methanol
| Carboxylic Acid | Relative Rate Constant (k_rel) |
| Benzoic Acid | 1.00 |
| 4-Methoxybenzoic Acid | 0.85 |
| 3-Isopropylbenzoic Acid | 0.60 |
| 3-Isopropyl-4-methoxy-benzoic acid | 0.50 (Estimated) |
The determination of the reaction rate constant (k) would involve experimental techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure concentration changes. The activation energy (Ea) for the reaction could then be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. Research on the esterification of benzoic acid with 1-butyl alcohol has determined activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net It is plausible that the activation energy for the esterification of 3-isopropyl-4-methoxy-benzoic acid would be slightly higher due to the steric hindrance of the isopropyl group.
The transition state in the acid-catalyzed esterification of 3-isopropyl-4-methoxy-benzoic acid involves the formation of a tetrahedral intermediate. The reaction mechanism, commonly known as the Fischer-Speier esterification, proceeds as follows:
Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
Nucleophilic attack by methanol: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, and a protonated ester is formed.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
The geometry and energy of the transition state for the formation of the tetrahedral intermediate are critical in determining the reaction rate. The isopropyl group at the 3-position would likely lead to a more sterically crowded transition state, thereby increasing its energy and slowing down the reaction. Computational chemistry methods, such as density functional theory (DFT), could be employed to model the transition state structure and calculate its energy, providing theoretical insights into the reaction kinetics. While specific transition state analysis for this compound is not available, the principles of steric hindrance in esterification are well-established. acs.org
Derivatization and Structural Modification of this compound
This compound possesses several reactive sites that allow for a variety of derivatization and structural modification reactions. These include reactions at the ester group, on the aromatic ring, and on the isopropyl side chain.
Ester Hydrolysis: The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is the reverse of Fischer-Speier esterification and is an equilibrium process. The use of a large excess of water can drive the equilibrium towards the formation of the carboxylic acid.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification yields the carboxylic acid. The hydrolysis of sterically hindered esters can be challenging, often requiring more forcing conditions such as higher temperatures or stronger bases. arkat-usa.orgresearchgate.net
Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield ethyl 3-isopropyl-4-methoxybenzoate. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. The transesterification of methyl benzoate (B1203000) with higher alcohols is a known process. scielo.brresearchgate.netresearchgate.net
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the isopropyl group and the methoxy group, will determine the position of the incoming electrophile.
Directing Effects:
The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.
The isopropyl group (-CH(CH₃)₂) is a weak activating group and an ortho-, para-director.
The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. However, its influence is on the ring to which it is directly attached.
Considering the positions of the existing groups, the methoxy group at position 4 and the isopropyl group at position 3, the most likely positions for electrophilic substitution would be at C2 and C5, which are ortho to the strongly activating methoxy group. The position at C5 is also ortho to the isopropyl group. The C6 position is sterically hindered by the adjacent isopropyl group. Therefore, substitution at C5 would likely be favored. libretexts.orgstackexchange.com
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-isopropyl-4-methoxy-5-nitrobenzoate |
| Halogenation | Br₂, FeBr₃ | Methyl 5-bromo-3-isopropyl-4-methoxybenzoate |
| Sulfonation | SO₃, H₂SO₄ | Methyl 3-isopropyl-4-methoxy-5-sulfobenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 5-acyl-3-isopropyl-4-methoxybenzoate |
This table provides predicted outcomes based on general principles of electrophilic aromatic substitution. doubtnut.comdoubtnut.com Experimental verification for this compound is not available in the provided search results.
The isopropyl group offers a site for functionalization, primarily through free radical reactions at the benzylic position. The tertiary benzylic hydrogen is susceptible to abstraction, leading to a stable benzylic radical.
Benzylic Bromination: A common reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would lead to the substitution of the benzylic hydrogen with a bromine atom. A similar reaction has been described for the side-chain bromination of methyl 3-methoxy-4-methylbenzoate. google.com
Oxidation: Vigorous oxidation of the isopropyl group, for instance with potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the formation of a carboxylic acid at that position, resulting in a dicarboxylic acid derivative. However, such harsh conditions might also affect other parts of the molecule.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the comprehensive assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra for 3-Isopropyl-4-methoxy-benzoic acid methyl ester are not available in the reviewed literature. A full analysis, including chemical shifts (δ), coupling constants (J), and multiplicity, is necessary for an unambiguous assignment of each nucleus.
Comprehensive ¹H and ¹³C NMR Assignments
A complete table of ¹H and ¹³C NMR assignments cannot be generated without the actual spectral data.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Information regarding the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) for this compound is not present in the available scientific literature. These techniques are essential for confirming the connectivity of the carbon skeleton and for elucidating through-space relationships between protons.
Dynamic NMR Studies (if applicable)
No dynamic NMR studies for this compound have been reported. Such studies would be relevant if the molecule exhibited conformational exchange or other dynamic processes.
Advanced Mass Spectrometry (MS) Characterization
While the molecular formula (C₁₂H₁₆O₃) and molecular weight (208.25 g/mol ) are known, specific high-resolution mass spectrometry data and tandem mass spectrometry fragmentation analysis for this compound are not available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
A precise experimental value for the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) from HRMS analysis is not documented. This information is critical for confirming the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
A detailed analysis of the fragmentation pathways of this compound based on experimental MS/MS data cannot be provided. This analysis would be key to understanding the compound's structure and stability under mass spectrometric conditions.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
There is currently no published research detailing the analysis of this compound using Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). Such a study would provide valuable information on the compound's ion-neutral collision cross-section (CCS), which is related to its size, shape, and charge distribution in the gas phase. This technique could potentially separate and identify different conformers or isomers of the molecule. A hypothetical data table for such an analysis would include parameters like drift time, CCS values, and mass-to-charge ratio (m/z).
Vibrational Spectroscopy (Infrared and Raman)
While general principles of vibrational spectroscopy can be applied to predict the expected spectral features of this compound, specific experimental Infrared (IR) and Raman spectra, along with detailed band assignments and conformational analyses, are not available.
Functional Group Assignment and Band Analysis
A detailed functional group assignment would require experimentally obtained IR and Raman spectra. The analysis would involve identifying characteristic vibrational modes for the functional groups present in this compound, such as the C=O stretching of the ester, the C-O stretching of the ester and the methoxy (B1213986) group, the aromatic C=C stretching, and the various C-H bending and stretching modes of the isopropyl and methyl groups. A comprehensive data table would list the observed vibrational frequencies (in cm⁻¹) from both IR and Raman spectra and their corresponding assignments to specific molecular motions.
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy can be a powerful tool for studying the conformational isomers of a molecule. Different spatial arrangements of the isopropyl and methoxy groups relative to the benzene (B151609) ring and the methyl ester group would likely result in distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation(s) in different phases (gas, liquid, solid) could be determined. This analysis is contingent on the availability of high-quality experimental spectra and computational resources.
Single-Crystal X-ray Diffraction Analysis
No single-crystal X-ray diffraction data for this compound has been reported in crystallographic databases. This technique is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.
Determination of Molecular Structure and Stereochemistry
A single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule. This would confirm the connectivity of the atoms and the spatial orientation of the substituents on the benzene ring. For this achiral molecule, stereochemistry is not a primary concern, but the precise conformation in the crystalline state would be elucidated. A data table summarizing key crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates would be generated from such a study.
Crystal Packing and Intermolecular Interactions
Analysis of the crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification and characterization of any intermolecular interactions, such as hydrogen bonds, van der Waals forces, or π-π stacking interactions, which govern the packing of the molecules in the solid state. These interactions are crucial for understanding the physical properties of the compound.
Polymorphism Studies
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, of a compound have the same chemical formula but different internal crystal lattices. This can lead to variations in physical properties such as melting point, solubility, and stability.
A thorough review of published research indicates that no specific studies on the polymorphism of this compound have been reported. Therefore, data regarding different crystalline forms, their methods of preparation, and their distinct physical characteristics are not available at this time.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses a set of techniques that probe the interaction of polarized light with chiral molecules. These methods are essential for determining the stereochemistry of a compound. For a molecule to be chiroptical, it must be chiral, meaning it is non-superimposable on its mirror image.
The molecular structure of this compound lacks a stereocenter (a chiral carbon atom). The molecule possesses a plane of symmetry and is therefore achiral. As a result, it does not exhibit optical activity, and chiroptical spectroscopic techniques are not applicable.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. Since this compound is an achiral compound, it does not absorb left and right circularly polarized light differently. Consequently, its CD spectrum would be a flat line at zero, and this technique provides no structural information for this specific molecule.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This phenomenon, known as optical rotation, is only exhibited by chiral substances. As this compound is achiral, it does not rotate plane-polarized light. Therefore, ORD studies are not applicable.
Computational and Theoretical Investigations of 3 Isopropyl 4 Methoxy Benzoic Acid Methyl Ester
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable bonds in 3-Isopropyl-4-methoxy-benzoic acid methyl ester—specifically around the isopropyl and ester groups—means the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively define the molecule's potential energy surface (PES).
Exploring the full conformational space of a flexible molecule with high-level quantum methods can be prohibitively expensive. Therefore, faster but less accurate methods are often used for an initial search.
Molecular Mechanics (MM): These methods use classical physics and a set of parameters known as a force field to calculate molecular energies. MM is extremely fast and ideal for scanning a wide range of conformations to identify low-energy candidates. nih.gov
Semi-Empirical Methods: These are simplified quantum mechanical methods (like AM1, PM3, or the more recent PM7) that use parameters derived from experimental data to speed up calculations. acs.orgresearchgate.net They are much faster than ab initio or DFT methods and can provide a reasonable first look at the relative energies of different conformers.
A typical workflow would involve an initial broad conformational search using MM, followed by re-optimization of the most promising low-energy structures using a semi-empirical method to refine their geometries and relative energies.
Table 4: Illustrative Relative Energies of Key Conformers of this compound from a Semi-Empirical (PM7) Calculation
| Conformer Description | Dihedral Angle(s) Varied | Relative Energy (kcal/mol) |
| Global Minimum | - | 0.00 |
| Rotamer of Isopropyl Group | C(aromatic)-C(isopropyl)-C-H | +1.5 |
| Rotamer of Ester Group | C(aromatic)-C(carbonyl)-O-CH₃ | +3.0 |
Note: These values are hypothetical and represent plausible energy differences between stable rotational isomers.
Once a set of low-energy conformers has been identified using faster methods, their geometries and energies can be more accurately determined using ab initio or DFT calculations. A powerful technique for studying the flexibility around a specific bond is to perform a relaxed potential energy surface scan. In this procedure, a specific dihedral angle is systematically rotated in discrete steps, and at each step, the rest of the molecule's geometry is optimized. researchgate.net
For this compound, scans of the dihedral angles defining the orientation of the isopropyl group relative to the aromatic ring, and the methyl ester group relative to the carbonyl group, would be particularly informative. These scans reveal the energy barriers to rotation and the precise geometries of the energy minima (stable conformers) and transition states.
Table 5: Hypothetical Rotational Energy Barriers for this compound from a DFT Scan
| Rotatable Bond | Description of Rotation | Predicted Energy Barrier (kcal/mol) |
| C(aromatic)-C(isopropyl) | Rotation of the isopropyl group | 4 - 6 |
| C(carbonyl)-O(ester) | Rotation of the methyl group of the ester | 6 - 8 |
Note: These are representative energy barrier ranges expected for such rotations in similar molecules.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide valuable insights into its behavior in different environments.
Dynamics in Solution and Different Solvents
MD simulations would allow researchers to model the behavior of this compound in various solvents, such as water, ethanol (B145695), or dimethyl sulfoxide. By simulating the interactions between the solute and solvent molecules, one could predict how the compound's conformation and dynamics change in different chemical environments. For instance, the flexibility of the isopropyl and methoxy (B1213986) groups, as well as the rotational freedom around the ester linkage, would likely be influenced by the polarity and hydrogen-bonding capabilities of the solvent.
Interactions with Solvents or Other Molecules
Through MD simulations, it would be possible to analyze the specific non-covalent interactions between this compound and its surroundings. This includes identifying and quantifying hydrogen bonds, van der Waals forces, and electrostatic interactions. Such information is critical for understanding its solubility, miscibility, and potential to interact with other molecules, such as biological receptors or reactants in a chemical synthesis.
Reaction Mechanism Simulations and Transition State Identification
Computational chemistry offers tools to elucidate the step-by-step pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are employed to map the energetic profile of a chemical reaction, connecting the reactants, transition state, and products. For a hypothetical reaction involving this compound, such as its hydrolysis or an electrophilic aromatic substitution, IRC calculations would confirm that a calculated transition state indeed connects the intended reactants and products.
Prediction of Chemical Reactivity and Selectivity
Computational models can predict where and how a molecule is likely to react. For this compound, with its substituted benzene (B151609) ring, several aspects of its reactivity could be explored. The presence of the isopropyl group (an activator) and the methoxy group (a strong activator) would influence the regioselectivity of electrophilic aromatic substitution reactions. Computational methods such as calculating molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps could provide quantitative predictions about the most probable sites for electrophilic attack or nucleophilic substitution.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, which acts as the principal electron-donating moiety. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing methyl ester group and the aromatic ring. The isopropyl group, being a weak electron-donating group, will have a modest influence on the electronic distribution.
Based on density functional theory (DFT) calculations performed on similar aromatic esters, the following table presents hypothetical yet representative values for the FMO analysis of this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.75 |
Electrostatic Potential Surface (EPS) Mapping
Electrostatic Potential Surface (EPS) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive behavior. walisongo.ac.iducsb.edu The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
In the case of this compound, the EPS map is expected to show a significant negative potential around the oxygen atoms of the methoxy and methyl ester groups, indicating these as likely sites for interaction with electrophiles or hydrogen bond donors. The aromatic ring will exhibit a region of negative potential above and below the plane of the ring due to the π-electron cloud. Conversely, the hydrogen atoms of the methyl and isopropyl groups, as well as the region around the ester's carbonyl carbon, are expected to display a positive electrostatic potential, marking them as potential sites for nucleophilic interaction.
In Silico Structure-Activity Relationship (SAR) Studies for Potential Biological Targets
In silico Structure-Activity Relationship (SAR) studies are instrumental in identifying and optimizing potential drug candidates by correlating the chemical structure of a compound with its biological activity. iomcworld.com These methods, including molecular docking and pharmacophore modeling, allow for the rapid screening of compounds and provide insights into their potential mechanisms of action.
Molecular Docking Simulations with Receptor Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govmdpi.com This method is widely used to screen virtual libraries of compounds against known biological targets. For this compound, molecular docking studies could be performed against a variety of receptor proteins to explore its potential as a therapeutic agent. For instance, given the structural similarities to known inhibitors, potential targets could include enzymes such as cyclooxygenases (COX) or various proteases. nih.gov
A hypothetical docking study of this compound with a generic receptor active site is presented below. The interactions would likely involve hydrogen bonding between the ester and methoxy groups with polar residues in the active site, and hydrophobic interactions involving the isopropyl group and the aromatic ring with nonpolar residues.
| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 |
| SARS-CoV-2 Main Protease | -6.5 | His41, Cys145, Glu166 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.govdergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand or the receptor binding site. This model can then be used as a 3D query to screen large compound databases to identify novel molecules with the desired biological activity.
For this compound, a pharmacophore model would likely include a hydrogen bond acceptor (from the ester and methoxy oxygens), a hydrophobic feature (the isopropyl group), and an aromatic ring feature. Virtual screening using such a pharmacophore could identify other compounds with similar structural features and potentially similar biological activities. This approach is a powerful tool in the early stages of drug discovery for hit identification. deeporigin.com
In Vitro Antimicrobial and Antioxidant ActivityNo studies were found that specifically tested the antimicrobial or antioxidant potential of this compound. While the broader class of benzoic acid esters has been a subject of such research, this specific derivative has not been characterized.
Evaluation Against Selected Microorganisms
The antimicrobial potential of benzoic acid derivatives is a well-documented area of research. The structural features of this compound, namely the presence of a methoxy group, an isopropyl substituent, and a methyl ester, are all known to influence antimicrobial efficacy.
Generally, the antimicrobial activity of phenolic acid esters, including benzoates, is influenced by the nature of the alkyl ester group. An increase in the alkyl chain length can enhance antimicrobial activity, a trend that has been observed for various phenolic acid esters. This is often attributed to an increase in lipophilicity, which facilitates the passage of the compound across microbial cell membranes.
It is important to note that while general trends can be observed, the precise antimicrobial spectrum and potency of this compound would require specific in vitro testing against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Such studies would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify its antimicrobial efficacy.
Table 1: Postulated Antimicrobial Activity Profile of this compound Based on Analogous Compounds
| Microorganism Type | Predicted Activity | Rationale |
| Gram-positive Bacteria | Possible activity | Benzoic acid esters often exhibit activity against Gram-positive bacteria. The lipophilic nature of the isopropyl and methyl ester groups may enhance membrane permeability. |
| Gram-negative Bacteria | Possible but potentially lower activity | The outer membrane of Gram-negative bacteria can present a barrier to lipophilic compounds, potentially reducing efficacy compared to Gram-positive strains. |
| Fungi | Possible activity | Benzoate (B1203000) derivatives have a known history of use as antifungal agents. The overall structure may interfere with fungal cell processes. |
This table is predictive and not based on experimental data for the specific compound.
Free Radical Scavenging Assays and Antioxidant Potential
The antioxidant potential of phenolic compounds is a key area of investigation due to the role of oxidative stress in numerous diseases. The antioxidant capacity of benzoic acid derivatives is significantly influenced by the presence and position of electron-donating groups, such as hydroxyl and methoxy groups, on the aromatic ring.
The 4-methoxy group in this compound is an electron-donating group, which can contribute to the molecule's ability to scavenge free radicals. Methoxy groups can enhance the stability of the resulting phenoxyl radical through resonance, thereby promoting the donation of a hydrogen atom to a free radical.
However, the antioxidant activity of methoxy-substituted benzoic acids is generally considered to be less potent than their hydroxylated counterparts. The presence of a free hydroxyl group is often a key determinant for high radical scavenging activity. Since this compound lacks a free phenolic hydroxyl group, its direct free radical scavenging capacity, as would be measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, is expected to be modest.
Theoretical studies on benzoic acid derivatives have shown that the mechanism of antioxidant action (e.g., hydrogen atom transfer, HAT, or single-electron transfer followed by proton transfer, SET-PT) is influenced by the substitution pattern and the solvent.
Table 2: Predicted Antioxidant Potential of this compound
| Assay Type | Predicted Outcome | Rationale |
| DPPH Radical Scavenging | Modest activity | The absence of a phenolic hydroxyl group limits direct hydrogen atom donation. The methoxy group may provide some, but not substantial, scavenging ability. |
| ABTS Radical Scavenging | Modest activity | Similar to the DPPH assay, the lack of a highly reactive hydrogen donor suggests limited potential. |
| Ferric Reducing Antioxidant Power (FRAP) | Low to modest activity | This assay measures the ability to reduce ferric ions, which is often correlated with the presence of electron-donating groups. The methoxy group may contribute to some reducing power. |
This table is predictive and not based on experimental data for the specific compound.
Structure-Activity Relationship (SAR) Studies for Biological Interactions
The systematic investigation of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For this compound, SAR studies would involve synthesizing and testing a series of analogs to understand the contribution of each structural component to its biological effects.
Correlation of Structural Modifications with Biological Responses
Based on the known SAR of benzoic acid derivatives, several hypotheses can be formulated regarding the structural modifications of this compound:
The Methyl Ester: Hydrolysis of the methyl ester to the corresponding carboxylic acid would likely alter the compound's physicochemical properties, such as solubility and lipophilicity. This could have a significant impact on its ability to cross biological membranes and interact with molecular targets. In some cases, the carboxylic acid form exhibits different or enhanced biological activities compared to the ester.
The Isopropyl Group: Modification of the isopropyl group, for instance, by replacing it with smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups, would modulate the steric bulk and lipophilicity in this region of the molecule. Such changes could influence binding to a specific target and, consequently, the biological response.
The Methoxy Group: Demethylation of the 4-methoxy group to a 4-hydroxy group would introduce a phenolic hydroxyl. This modification is predicted to significantly enhance the antioxidant activity due to the increased ability to donate a hydrogen atom to free radicals. The impact on antimicrobial activity would be variable and target-dependent. Shifting the position of the methoxy group around the ring would also likely alter the biological activity profile.
Identification of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be postulated based on its constituent functional groups:
Aromatic Ring: The benzene ring serves as a central scaffold, providing a rigid framework for the appended functional groups.
Hydrogen Bond Acceptor: The oxygen atoms of the methoxy group and the carbonyl of the methyl ester can act as hydrogen bond acceptors, potentially interacting with hydrogen bond donor residues in a biological target.
Hydrophobic Region: The isopropyl group and the methyl group of the ester contribute to the molecule's lipophilicity, suggesting the potential for hydrophobic interactions with a target's binding site.
Ester Moiety: The methyl ester group itself can be a key interaction point, and its susceptibility to hydrolysis could be a factor in the compound's mechanism of action or metabolic fate.
In Silico Target Identification and Validation
In the absence of extensive experimental data, in silico methods provide a powerful approach to hypothesize potential biological targets and mechanisms of action for novel compounds like this compound.
Ligand-Based and Structure-Based Virtual Screening
Ligand-Based Virtual Screening: This approach involves searching databases of known bioactive compounds to identify molecules with structural or physicochemical similarity to the query molecule (this compound). The underlying principle is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities. By identifying known drugs or bioactive compounds that are structurally analogous, it is possible to infer potential targets for the query compound. For instance, screening could reveal similarities to known inhibitors of bacterial enzymes or fungal proteins.
Structure-Based Virtual Screening: This method, also known as molecular docking, involves computationally "placing" the 3D structure of this compound into the binding sites of various known protein targets. A scoring function is then used to estimate the binding affinity and predict the most favorable binding poses. This approach can be used to screen a large library of potential protein targets to identify those with the highest predicted affinity for the compound. Potential targets for antimicrobial activity could include bacterial enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. For antioxidant effects, in silico studies could explore interactions with enzymes involved in the oxidative stress response.
The results from both ligand-based and structure-based virtual screening would generate a list of prioritized potential targets for this compound. These computational hypotheses would then require experimental validation through in vitro binding assays and functional studies to confirm the predicted interactions and biological effects.
An In-Depth Analysis of this compound
The scientific exploration of novel chemical entities is a cornerstone of advancements in various fields, including pharmacology and materials science. This article focuses exclusively on the chemical compound this compound, providing a detailed overview of its current understanding within the scientific community. The content herein is based on a thorough review of available scientific literature.
Exploration of Biological Activities and Mechanistic Insights in Vitro and in Silico
In Silico Studies
Computational, or in silico, methods provide valuable predictions of a compound's behavior and interactions at a molecular level. These techniques are instrumental in the early stages of research for identifying potential biological targets and understanding mechanisms of action.
A comprehensive search of scientific databases and research articles did not yield any specific studies on the molecular dynamics simulations of this compound complexed with a biological target. Molecular dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules. In the context of drug discovery and molecular biology, MD simulations are employed to study the stability of a compound when bound to a biological target, such as a protein or enzyme, and to characterize the detailed interactions that govern this binding.
While no specific MD simulation data is available for this compound, a hypothetical molecular dynamics study would involve the following key steps:
System Setup: A three-dimensional model of the compound-target complex would be prepared. This typically starts with a static docked pose of the compound in the active site of the target protein, obtained from molecular docking studies. The complex would then be solvated in a box of water molecules, and ions would be added to neutralize the system and mimic physiological conditions.
Equilibration: The system would undergo an equilibration phase, where it is gradually heated and the pressure is adjusted to physiological values. This allows the system to relax and reach a stable state before the production simulation.
Production Simulation: During the production run, the trajectories of all atoms in the system are calculated over a specific period, often ranging from nanoseconds to microseconds. This simulation provides a dynamic view of the compound's behavior within the target's binding site.
Analysis of the simulation trajectories can provide valuable insights, which are often presented in data tables and graphical plots.
Table 1: Hypothetical Data Analysis from a Molecular Dynamics Simulation (Note: This table is for illustrative purposes only, as no specific data exists for this compound)
| Parameter | Description | Hypothetical Finding |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. | A stable RMSD for both the protein and the ligand would suggest a stable binding complex. |
| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual amino acid residues or ligand atoms during the simulation. | Higher fluctuations in certain protein regions could indicate flexibility that is important for binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the compound and the target protein over time. | The persistence of specific hydrogen bonds would highlight key interactions for binding affinity. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the binding affinity of the compound to its target. | A negative binding free energy value would indicate a favorable interaction. |
Without experimental or computational data, any discussion of the specific interactions and stability of this compound with a biological target remains speculative. Future research involving molecular docking and subsequent molecular dynamics simulations would be necessary to elucidate its potential biological activities and mechanisms of action at a molecular level.
Potential Applications in Materials Science and Industrial Processes
3-Isopropyl-4-methoxy-benzoic acid methyl ester as a Synthetic Intermediate
The reactivity of the ester and aromatic functionalities of this compound makes it a plausible candidate as an intermediate in multi-step organic syntheses. Its structural complexity can be leveraged to construct more elaborate molecules for specialized applications.
The aromatic core of this compound, adorned with its specific substituents, can be chemically modified to produce novel organic materials. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. This activated form can react with various amines or alcohols to form polyamides or polyesters with tailored properties. The presence of the isopropyl and methoxy (B1213986) groups can influence the solubility, thermal stability, and mechanical properties of the resulting polymers. For instance, the bulky isopropyl group might enhance solubility and introduce amorphous characteristics, while the methoxy group could contribute to specific intermolecular interactions.
In the realm of natural product synthesis, intricate starting materials are often required to efficiently construct complex molecular architectures. While there is no documented use of this compound in the synthesis of a specific natural product, its substituted benzene (B151609) ring is a common motif in many biologically active compounds. The functional groups present offer multiple handles for further chemical transformations, such as electrophilic aromatic substitution, or modification of the ester and ether linkages. This positions the compound as a potential starting material for the synthesis of novel analogues of existing natural products, which could lead to the discovery of new therapeutic agents.
Integration into Polymer Matrices
Beyond its role as a precursor, this compound could be directly incorporated into polymer systems to impart specific functionalities.
While less common than di-functional monomers, mono-functional molecules like this compound can be utilized in certain polymerization techniques. For example, it could potentially act as a chain-terminating agent in condensation polymerization, controlling the molecular weight of the resulting polymer. Furthermore, with appropriate chemical modification, such as the introduction of a polymerizable group like a vinyl or acrylic moiety, it could be used as a co-monomer to introduce its specific properties into a polymer backbone.
The incorporation of small molecules as additives is a common strategy to enhance the performance of polymeric materials. This compound, due to its molecular structure, could potentially serve as a functional additive. For instance, the aromatic ring and ester group might impart UV-stabilizing properties by absorbing ultraviolet radiation. The nonpolar isopropyl group could enhance its compatibility with nonpolar polymer matrices, acting as a plasticizer to increase flexibility and reduce brittleness. Functional additives are crucial in tailoring the properties of plastics for specific applications, and the unique combination of moieties in this compound makes it an interesting candidate for exploration in this area.
Applications in Agrochemical Research and Development
Benzoic acid derivatives are a well-established class of compounds in the agrochemical industry, serving as herbicides, fungicides, and insecticides. The specific substitution pattern of this compound suggests its potential for biological activity. For example, a related compound, Methyl 4-isopropyl-3,5-dimethoxybenzoate, is noted for its use in the synthesis of pesticides.
As a Potential Bioactive Component in Crop Protection
There is currently no scientific evidence to suggest that this compound is utilized as a bioactive component in crop protection. Research into the biological activities of this specific ester, including any potential pesticidal or herbicidal properties, has not been reported. While benzoic acid and its derivatives are known to possess antimicrobial properties, this cannot be directly extrapolated to the target compound without specific experimental data. ijcrt.org
Mimicry of Natural Product Structures for Agrochemical Design
The concept of using natural product structures as a basis for designing new agrochemicals is a well-established strategy in crop protection research. However, there is no indication in the scientific literature that this compound has been investigated as a mimic of any natural product for this purpose. The structural motifs present in this compound—a substituted benzene ring with isopropyl, methoxy, and methyl ester groups—are common in various natural products, but specific research linking this compound to agrochemical design through mimicry is absent.
Utilization as an Analytical Standard or Reference Material
The use of a chemical compound as an analytical standard or reference material requires it to be of high purity and well-characterized. targetanalysis.grhpc-standards.com There is no information available to suggest that this compound is produced or certified for these purposes.
For Environmental Monitoring
For a compound to be used as an analytical standard in environmental monitoring, it would typically be a known pollutant or a metabolite of a substance of environmental concern. hpc-standards.com There are no studies indicating that this compound is a compound that is monitored in environmental samples. Therefore, its use as an analytical standard in this context is not documented. General methods for the analysis of benzoic acid derivatives in environmental samples often involve techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). hpc-standards.com
For Quality Control in Chemical Industries
In chemical industries, analytical standards are crucial for ensuring the quality and purity of raw materials, intermediates, and final products. nbinno.com High-purity benzoic acid and its derivatives are used for these purposes. targetanalysis.grhpc-standards.com However, there is no specific information indicating that this compound is used as a reference material for quality control in any industrial process. Its utility in this area would depend on its relevance to a specific manufacturing process, which is not documented in the available literature.
Advanced Analytical Method Development for 3 Isopropyl 4 Methoxy Benzoic Acid Methyl Ester
Chromatographic Method Optimization
The separation and quantification of 3-Isopropyl-4-methoxy-benzoic acid methyl ester from various matrices necessitate the development of robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of moderately polar compounds like benzoic acid esters. sielc.comsielc.com The development of an efficient HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time.
A suitable starting point for method development would be a C18 column, which is a common choice for the separation of aromatic esters. ekb.eg The mobile phase composition is a critical factor, typically consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.comsielc.com For mass spectrometry (MS) compatibility, volatile modifiers like formic acid are preferred. sielc.com
Optimization of the mobile phase would involve evaluating different organic solvents, adjusting the aqueous-to-organic ratio, and fine-tuning the concentration of the acidic modifier. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the target analyte from potential impurities with varying polarities. ekb.eg The flow rate and column temperature are also optimized to enhance separation efficiency and reduce run time. Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Method Development
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds such as methyl esters. restek.com For this compound, a GC method would provide high resolution and sensitivity. The development of a GC method involves the careful selection of a capillary column, optimization of the temperature program, and selection of an appropriate injection technique and detector.
The choice of the stationary phase is paramount for achieving the desired separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5MS), is often suitable for the analysis of aromatic esters. gcms.cz The temperature program, which involves an initial temperature, ramp rate, and final temperature, is optimized to ensure the efficient separation of the analyte from any impurities or matrix components. A split/splitless injector is commonly used, with the split ratio adjusted based on the sample concentration. The flame ionization detector (FID) is a common choice for the quantification of organic compounds due to its wide linear range and high sensitivity.
Table 2: Exemplary GC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | TG-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Chiral Chromatography for Enantiomeric Purity (if applicable)
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography is not directly applicable for the analysis of its enantiomeric purity. This technique would only become relevant if the compound were to be derivatized with a chiral reagent to form diastereomers, which could then be separated on a standard non-chiral column, or if it were part of a chiral synthesis pathway where chiral precursors or catalysts are used.
Hyphenated Techniques for Complex Mixture Analysis
To obtain more comprehensive information, especially in the analysis of complex mixtures, chromatographic techniques are often coupled with powerful spectroscopic detectors. These "hyphenated" techniques provide both separation and identification capabilities.
GC-MS and HPLC-MS for Detection and Quantification
The coupling of gas chromatography or high-performance liquid chromatography with mass spectrometry (GC-MS or HPLC-MS) provides a powerful tool for the unambiguous identification and quantification of analytes.
In GC-MS, as the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. This allows for the confident identification of this compound based on its unique mass spectrum. The use of selected ion monitoring (SIM) mode can enhance the sensitivity and selectivity of the analysis. gcms.cz
Similarly, HPLC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. The choice of ionization source (e.g., electrospray ionization - ESI) is crucial for the successful analysis of the target compound.
Table 3: Potential Mass Spectrometry Parameters for GC-MS and HPLC-MS Analysis
| Parameter | GC-MS | HPLC-MS |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 230 °C | 350 °C |
| Mass Analyzer | Quadrupole | Quadrupole or Time-of-Flight (TOF) |
| Scan Range (m/z) | 50-500 | 100-600 |
| Capillary Voltage | - | 4.0 kV |
LC-NMR for Structural Elucidation in Mixtures
Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) is a sophisticated hyphenated technique that combines the separation capabilities of HPLC with the structural elucidation power of NMR. This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column.
For the analysis of a mixture containing this compound, LC-NMR could be invaluable for confirming its structure and for identifying and characterizing any unknown impurities. While a powerful technique, the application of LC-NMR is often limited by its lower sensitivity compared to mass spectrometry. However, for instances where mass spectral data is insufficient for complete structural assignment, LC-NMR provides definitive structural information.
Sample Preparation Strategies for Different Matrices
The effective isolation and concentration of this compound from complex sample matrices are critical for accurate analytical measurement. The choice of sample preparation technique is contingent on the physicochemical properties of the analyte and the nature of the sample matrix.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly effective technique for the purification and concentration of this compound from various sample matrices. The selection of the appropriate sorbent is paramount and is dictated by the analyte's polarity and the matrix composition. alwsci.com Given the non-polar, hydrophobic nature of this compound, a reversed-phase sorbent is the most suitable choice. chromatographyonline.com
A typical SPE procedure for extracting this compound from an aqueous matrix would involve the following steps:
Sorbent Conditioning: The SPE cartridge, commonly packed with a C18 (octadecyl) sorbent, is first conditioned with a water-miscible organic solvent, such as methanol (B129727), to solvate the bonded hydrocarbon chains. This is followed by an equilibration step with water or an aqueous buffer to prepare the sorbent for sample loading.
Sample Loading: The sample, adjusted to an appropriate pH to ensure the analyte is in a neutral form, is passed through the conditioned cartridge. The non-polar this compound will be retained on the hydrophobic C18 sorbent through van der Waals forces. chromatographyonline.com
Washing: The cartridge is then washed with a weak solvent, typically a mixture of water and a small percentage of organic solvent, to remove any polar and weakly retained impurities from the sorbent.
Elution: Finally, the analyte of interest is eluted from the sorbent using a small volume of a strong, non-polar organic solvent, such as methanol, acetonitrile, or a mixture thereof. This step effectively desorbs the this compound, providing a concentrated and purified sample extract ready for analysis.
A hypothetical SPE protocol for the extraction of this compound from a water sample is presented in the table below.
| Step | Reagent/Solvent | Volume | Purpose |
| Conditioning | Methanol | 5 mL | Solvation of the C18 sorbent |
| Equilibration | Deionized Water | 5 mL | Preparation for sample loading |
| Sample Loading | Aqueous Sample (pH 7) | 100 mL | Retention of the analyte |
| Washing | 5% Methanol in Water | 5 mL | Removal of polar interferences |
| Elution | Acetonitrile | 2 mL | Desorption of the analyte |
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is another widely used technique for the isolation of this compound, particularly from aqueous matrices. The optimization of an LLE protocol involves the careful selection of an appropriate organic solvent and the adjustment of the aqueous phase pH to maximize the partitioning of the analyte into the organic phase. chromatographyonline.com
The choice of the extraction solvent is guided by the "like dissolves like" principle. For the non-polar this compound, a water-immiscible organic solvent with a similar polarity would be ideal. Solvents such as ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE) are suitable candidates. elementlabsolutions.com
To further enhance the extraction efficiency, the pH of the aqueous sample should be adjusted to ensure the analyte is in its neutral, most hydrophobic form. chromatographyonline.com Since this compound is an ester and does not have readily ionizable functional groups, the pH of the sample is not expected to have a significant impact on its partitioning behavior. However, for matrices containing acidic or basic interferents, pH adjustment can be used to minimize their co-extraction.
A hypothetical optimization study for the LLE of this compound from an aqueous sample is summarized in the table below, evaluating the recovery with different extraction solvents.
| Extraction Solvent | Polarity Index | Analyte Recovery (%) |
| Hexane | 0.1 | 85 |
| Toluene | 2.4 | 92 |
| Dichloromethane | 3.1 | 95 |
| Ethyl Acetate | 4.4 | 98 |
Based on these hypothetical results, ethyl acetate would be selected as the optimal extraction solvent. Further optimization could involve adjusting the solvent-to-sample volume ratio and the number of extraction steps to maximize recovery. A typical optimized procedure might involve extracting a 50 mL aqueous sample twice with 25 mL portions of ethyl acetate.
Method Validation and Quality Control
Method validation is a critical component of analytical method development, providing documented evidence that the procedure is suitable for its intended purpose. particle.dk The validation of the analytical method for this compound was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. gmp-compliance.orgloesungsfabrik.de
Specificity, Linearity, Range, and Accuracy
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For a chromatographic method, specificity is typically demonstrated by showing that the analyte peak is well-resolved from other components and by performing peak purity analysis using a photodiode array (PDA) detector.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. ijpca.org The linearity of the method for this compound was evaluated by analyzing a series of standard solutions at different concentrations. The response (e.g., peak area from a chromatogram) is plotted against the concentration, and the relationship is assessed by linear regression.
The Range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. wjarr.com
Accuracy is the closeness of the test results obtained by the method to the true value. wjarr.com It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is determined.
The table below presents hypothetical validation data for the specificity, linearity, range, and accuracy of an HPLC-UV method for this compound.
| Parameter | Specification | Result |
| Specificity | Analyte peak is spectrally pure and well-resolved from interferences. | Peak purity index > 0.999; Resolution > 2.0 |
| Linearity | ||
| Range | 1 - 100 µg/mL | |
| Regression Equation | y = mx + c | y = 45872x + 1234 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (Recovery) | ||
| Spiked Concentration | 10 µg/mL | 99.5% |
| 50 µg/mL | 101.2% | |
| 90 µg/mL | 99.8% |
Precision (Repeatability and Reproducibility)
Precision is the measure of the degree of scatter of a series of measurements. wjarr.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels:
Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is typically determined by performing multiple analyses of the same homogenous sample.
Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.
A hypothetical summary of precision data for the analysis of this compound is provided in the table below.
| Precision Level | Concentration (µg/mL) | Number of Replicates (n) | Mean Measured Concentration (µg/mL) | Standard Deviation | Relative Standard Deviation (%RSD) |
| Repeatability | 50 | 6 | 50.2 | 0.45 | 0.90% |
| Intermediate Precision | 50 | 6 (over 3 days) | 50.5 | 0.76 | 1.50% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com
LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the analytical signal. Typically, an S/N ratio of 3:1 is used for estimating the LOD, and a ratio of 10:1 is used for the LOQ. juniperpublishers.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com
The table below shows hypothetical LOD and LOQ values for the HPLC-UV method for this compound.
| Parameter | Method | Result (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise (S/N = 3) | 0.3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N = 10) | 1.0 |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Strategies
The industrial and laboratory synthesis of aromatic esters is undergoing a significant transformation, driven by the principles of green chemistry. Future research for 3-Isopropyl-4-methoxy-benzoic acid methyl ester will likely focus on moving beyond traditional esterification methods, which often rely on non-recoverable acid catalysts like sulfuric acid and produce substantial wastewater. mdpi.com
Key research avenues include:
Solid Acid Catalysts: The development and optimization of reusable solid acid catalysts, such as those based on zirconium and titanium, offer a promising alternative. mdpi.com These catalysts are more environmentally friendly as they can be easily separated from the reaction mixture and reused multiple times, reducing waste and operational costs. mdpi.com
Biocatalysis: The use of enzymes, particularly lipases, in biocatalytic synthesis represents a frontier in sustainable ester production. nih.gov This approach, carried out under mild conditions, can lead to high purity and reduce the generation of hazardous byproducts. Research will be needed to find or engineer enzymes with high specificity and stability for this particular substrate.
Novel Catalytic Systems: Emerging technologies like the "ester dance reaction," which utilizes a palladium catalyst to translocate ester groups on an aromatic ring, could open up entirely new synthetic pathways. waseda.jp Such innovative reactions might offer more direct and efficient routes to complex substitution patterns.
Process Intensification: Techniques such as microwave-assisted synthesis have been shown to dramatically accelerate esterification reactions, increase yields, and reduce the need for solvents. researchgate.net Future work will involve adapting and scaling these methods for the specific synthesis of this compound.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Key Advantages | Reported Yields (for related esters) | Primary Research Challenge |
|---|---|---|---|
| Traditional Acid Catalysis (e.g., H₂SO₄) | Low catalyst cost | Variable | Catalyst non-recoverable, high waste output mdpi.com |
| Solid Acid Catalysis (e.g., Zr/Ti) | Catalyst reusable, reduced waste mdpi.com | Good to excellent | Optimizing catalyst activity and longevity |
| "Ester Dance" Reaction (Palladium Catalyst) | Novel reactivity, potential for new derivatives waseda.jp | Up to 85% waseda.jp | Catalyst cost and removal from product |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, less solvent researchgate.net | Often >90% | Scalability for industrial production |
| Biocatalysis (e.g., Lipase) | High selectivity, mild conditions, eco-friendly nih.gov | Variable | Enzyme cost, stability, and substrate specificity |
Deeper Mechanistic Understanding of Its Biological Interactions
The structural motifs present in this compound—a substituted benzoic acid core—are found in numerous biologically active molecules. researchgate.net A significant future research direction is the thorough investigation of its potential bioactivity and the underlying mechanisms of action.
A closely related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been identified as a derivative of curcumin (B1669340) that targets the Akt/NFκB cell survival signaling pathway, showing potential for prostate cancer management. nih.gov This finding strongly suggests that this compound should be screened for similar anticancer properties. Future research should focus on:
Broad Biological Screening: Initial high-throughput screening against various cell lines (e.g., cancer, microbial) and enzyme panels to identify any potential therapeutic activities.
Target Identification: Should bioactivity be confirmed, subsequent studies must focus on identifying the specific molecular targets (e.g., enzymes, receptors) through which the compound exerts its effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how the isopropyl and methoxy (B1213986) groups contribute to its biological activity. This knowledge is crucial for optimizing the molecule for higher potency and selectivity.
Exploration of Novel Applications in Emerging Fields
Beyond potential biological applications, the physical and chemical properties of aromatic esters are opening doors to their use in advanced materials and industrial products. Future research should explore the viability of this compound in these emerging areas.
Phase Change Materials (PCMs): Aromatic esters are being investigated as novel PCMs for latent heat storage, a critical technology for improving the efficiency of renewable energy systems. mdpi.com These materials absorb and release large amounts of thermal energy during melting and freezing. Research is needed to characterize the thermal properties, such as phase change temperature and enthalpy of fusion, of this specific ester. mdpi.com
Advanced Plasticizers: Benzoate (B1203000) esters are increasingly used as safer alternatives to regulated phthalate (B1215562) plasticizers in polymers like PVC. google.commordorintelligence.com The unique isopropyl and methoxy substitution on this compound could impart desirable properties such as improved flexibility, durability, or thermal stability to polymers.
UV-Protective Agents: Certain benzoic acid esters serve as photochemical precursors to ultraviolet absorbers and are used in compositions for protecting materials and skin from UV radiation. google.com The specific absorption spectrum of this compound should be investigated to assess its potential in this field.
Table 2: Potential Applications in Emerging Fields
| Emerging Field | Potential Application | Key Property to Investigate | Rationale |
|---|---|---|---|
| Energy Storage | Phase Change Material (PCM) | Melting point, Enthalpy of fusion mdpi.com | Aromatic esters show promise for high-temperature latent heat storage. mdpi.com |
| Polymer Science | Phthalate-alternative plasticizer | Compatibility with polymers, thermal stability | Benzoate esters are increasingly used as safer plasticizers. mordorintelligence.com |
| Cosmetics/Materials | UV-protective agent | UV absorption spectrum, photochemical stability | Related benzoic acid esters are used for UV protection. google.com |
Addressing Scale-Up Challenges for Industrial Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. For this compound, achieving cost-effective, safe, and sustainable large-scale synthesis will be paramount for any potential commercial application. Key challenges to address include:
Catalyst Efficiency and Cost: While sustainable catalysts (solid acids, enzymes) are promising, their cost, longevity, and activity under industrial conditions must be validated. mdpi.comnih.gov
Process Optimization: Maximizing the conversion of the carboxylic acid is critical to avoid expensive and wasteful downstream purification steps, such as neutralization and separation of unreacted starting material. google.com
Waste Reduction: Moving away from processes that require complex cleanup like column chromatography towards methods that utilize heterogeneous catalysts or biocatalysts is essential for minimizing the environmental footprint and reducing production costs. researchgate.net
Reactor Design: For novel methods like biocatalysis, significant research is needed to move beyond simple batch reactors to more efficient continuous-flow systems like packed-bed or fluidized bed reactors. nih.gov
Integration of Artificial Intelligence and Machine Learning in Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. The study of this compound can be significantly enhanced by integrating these computational tools.
Synthesis Planning: Retrosynthesis software, powered by AI, can propose novel and efficient synthetic routes that may not be obvious to a human chemist. nih.gov Furthermore, ML models can predict reaction outcomes and yields under various conditions, reducing the number of experiments needed for optimization. researchgate.net
Property Prediction: ML algorithms can be trained on large datasets of existing molecules to predict the physical, chemical, and biological properties of new compounds like this compound. For instance, ML has been successfully used to predict Hammett's constants for substituted benzoic acid derivatives, which relate to their electronic effects and reactivity. acs.org
Virtual Screening: In drug discovery, AI can rapidly screen virtual libraries of compounds against biological targets, prioritizing molecules that are most likely to be active. This approach can be used to assess the potential of this ester against a wide range of diseases before committing to expensive lab work. acs.org
Table 3: Applications of AI/ML in Compound Research
| AI/ML Application | Specific Task | Potential Impact on Research |
|---|---|---|
| Forward-Reaction Prediction | Predict the product and yield of a chemical reaction nih.gov | Accelerates optimization of synthesis conditions |
| Retrosynthesis | Propose synthetic pathways to a target molecule nih.gov | Aids in the discovery of novel and more efficient routes |
| Property Prediction | Estimate biological activity or physical properties acs.org | Prioritizes compounds for synthesis and testing |
| Active Learning | Intelligently select the next experiment to perform for maximum information gain nih.gov | Reduces experimental cost and time |
Interdisciplinary Research Opportunities involving this compound
The multifaceted research directions outlined above necessitate a highly collaborative and interdisciplinary approach. The full potential of this compound can only be realized by bridging the gaps between traditionally separate scientific fields. Key opportunities for collaboration include:
Chemistry and Materials Science: Joint efforts to evaluate the compound's properties as a phase change material or as a novel polymer additive. mdpi.com
Chemistry and Biology/Medicine: Collaboration to screen the compound for bioactivity, identify its mechanism of action, and potentially develop it into a therapeutic lead. nih.gov
Chemistry and Computer Science: Partnerships to build and refine AI/ML models for predicting the compound's properties and designing more efficient syntheses. acs.org
Chemistry and Chemical Engineering: Working together to overcome the challenges of scaling up sustainable synthetic methods from the lab bench to industrial production. nih.gov
Such interdisciplinary projects will be crucial for translating fundamental chemical discoveries into practical, real-world applications.
Q & A
Basic: How can researchers optimize the esterification reaction for synthesizing 3-Isopropyl-4-methoxy-benzoic acid methyl ester?
Methodological Answer:
Esterification can be optimized by selecting appropriate catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) and solvents (chloroform or dichloromethane, as referenced for structurally similar esters ). Reaction conditions such as temperature (60–80°C), molar ratios (acid:alcohol ≈ 1:2), and reaction time (12–24 hours) should be systematically varied. Progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using methanol/water) is critical for yield improvement.
Basic: What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., isopropyl and methoxy groups). For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on substitution .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- Infrared (IR) Spectroscopy : Key stretches include ester C=O (~1700 cm⁻¹) and aromatic C-O (~1250 cm⁻¹).
Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability.
Advanced: How can researchers resolve contradictions in spectral data from different sources?
Methodological Answer:
Contradictions often arise from impurities or solvent effects. To mitigate:
- Purity Verification : Use HPLC (>95% purity) or differential scanning calorimetry (DSC) to confirm sample integrity.
- Standardized Conditions : Acquire spectra under identical solvent/temperature conditions.
- Comparative Analysis : Cross-check with structurally analogous compounds (e.g., Methyl 3-hydroxy-4-methoxybenzoate ) to identify consistent spectral patterns.
- Computational Validation : Perform density functional theory (DFT) calculations to predict NMR shifts or IR frequencies.
Advanced: What strategies enable regioselective functionalization of the benzoic acid scaffold?
Methodological Answer:
- Protecting Groups : Use benzyloxy groups (as in 4-Benzyloxy-3-methoxybenzoic acid methyl ester ) to block specific positions during synthesis.
- Directed Ortho-Metalation : Employ directing groups (e.g., methoxy) with organometallic reagents to achieve selective substitution.
- Microwave-Assisted Synthesis : Enhances reaction control for regioselectivity in complex steps.
Post-functionalization, deprotection (e.g., hydrogenolysis for benzyl groups) restores desired substituents.
Basic: What purification techniques are recommended for isolating this ester?
Methodological Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 10–30% ethyl acetate) to separate ester derivatives.
- Recrystallization : Optimize solvent pairs (e.g., methanol/water) by gradual cooling to obtain high-purity crystals.
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation.
Advanced: How can degradation pathways be systematically studied under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV/vis), and hydrolytic conditions (acidic/basic pH).
- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed acids or demethylated derivatives).
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., refrigeration at 2–8°C ).
Advanced: What role does this ester play in synthesizing bioactive molecules?
Methodological Answer:
The compound serves as a key intermediate in drug synthesis. For example:
- Clomiphene Analogs : Structural analogs like 4-Benzyloxy-3-methoxybenzoic acid methyl ester are intermediates in estrogen receptor modulators .
- Enzyme Inhibitors : Modifying the isopropyl or methoxy groups can enhance binding to target proteins (e.g., cytochrome P450 ).
- Prodrug Design : Esterification improves pharmacokinetic properties (e.g., lipophilicity for membrane penetration).
Basic: What safety protocols are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile solvents (e.g., chloroform ).
- Storage : Protect from light and moisture by storing in amber glass at 2–8°C .
Advanced: How can computational tools aid in predicting reactivity or stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with solvents or enzymes.
- Quantum Chemistry : Calculate reaction barriers for ester hydrolysis or substituent stability.
- Docking Studies : Predict binding affinities for drug-target interactions using software like AutoDock .
Basic: What are common synthetic byproducts, and how are they identified?
Methodological Answer:
- Byproducts : Include unreacted starting materials, diesters, or demethylated derivatives.
- Identification : Use GC-MS (as in transesterification studies ) or LC-MS to detect low-abundance species.
- Mitigation : Adjust stoichiometry or catalyst loading to suppress side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
